2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide
Description
Systematic Nomenclature and CAS Registry Number (62102-15-2)
The compound is systematically named according to IUPAC guidelines as this compound. This nomenclature reflects its core structure: a pyrimidin-4-yl ring substituted with an oxo group at position 2, an acetamide group at position 4, and a secondary N-linked 2-amino-2-oxoethyl moiety. The CAS Registry Number 62102-15-2 uniquely identifies this compound in chemical databases.
Molecular Formula (C₈H₁₁N₅O₃) and Weight (225.21 g/mol)
The molecular formula C₈H₁₁N₅O₃ corresponds to a molecular weight of 225.21 g/mol , calculated from the atomic masses of its constituent elements (carbon: 12.01, hydrogen: 1.01, nitrogen: 14.01, oxygen: 16.00).
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₁N₅O₃ |
| Molecular weight (g/mol) | 225.21 |
| Degree of unsaturation | 6 (indicative of aromatic and amide groups) |
The degree of unsaturation suggests the presence of one pyrimidine ring (four degrees) and two amide bonds (two degrees), consistent with the structure.
SMILES Notation and Three-Dimensional Conformational Analysis
The SMILES notation O=C(N)CN(C(CN)=O)C(C=CN1)=NC1=O encodes the compound’s connectivity. Key features include:
- A pyrimidine ring (C=CN1=NC1=O ) with a conjugated keto group.
- An acetamide side chain (O=C(N)C ) linked to the pyrimidine’s nitrogen.
- A 2-amino-2-oxoethyl substituent (N(C(CN)=O) ).
Three-dimensional conformational analysis reveals rotational flexibility around the C–N bonds connecting the pyrimidine ring to the acetamide and 2-amino-2-oxoethyl groups. Density Functional Theory (DFT) studies of analogous pyrimidine derivatives suggest that steric hindrance between the acetamide and pyrimidine ring limits free rotation, favoring a planar arrangement to maximize resonance stabilization.
Crystallographic Data and Hydrogen Bonding Networks
While experimental crystallographic data for this specific compound are not publicly available, structural analogs exhibit hydrogen-bonded networks involving pyrimidine N–H and carbonyl oxygen atoms. For example, in N-(2-pyrimidyl)-β-alanine, the carboxylic acid group forms "head-to-tail" hydrogen bonds with adjacent pyrimidine rings, creating 1D supramolecular polymers. Similar behavior is anticipated in this compound due to its:
- Pyrimidinone NH group (hydrogen bond donor).
- Acetamide carbonyl (hydrogen bond acceptor).
- 2-Oxoethyl moiety (additional acceptor).
These interactions likely stabilize crystal packing through intermolecular N–H···O and O–H···N bonds.
Tautomeric Forms and Resonance Stabilization Mechanisms
The compound exhibits tautomerism centered on the pyrimidin-2-one and acetamide groups. Two primary tautomeric forms are possible:
- Keto form : The pyrimidine ring retains the 2-oxo group, and the acetamide remains in its canonical amide configuration.
- Enol form : The pyrimidine 2-oxo group tautomerizes to a 2-hydroxy structure, while the acetamide may adopt an imidic acid configuration (–NH–C=O → –N=C–OH).
Resonance stabilization occurs via delocalization of π-electrons across the pyrimidine ring and adjacent amide groups. The conjugated system lowers the overall energy, favoring the keto form under standard conditions.
| Tautomer | Stabilizing Features |
|---|---|
| Keto | Resonance between pyrimidine ring and amide groups |
| Enol | Conjugation of enol –OH with ring π-system |
This interplay of tautomerism and resonance contributes to the compound’s stability and reactivity in synthetic and biological contexts.
Properties
Molecular Formula |
C8H11N5O3 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C8H11N5O3/c9-3-7(15)13(4-5(10)14)6-1-2-11-8(16)12-6/h1-2H,3-4,9H2,(H2,10,14)(H,11,12,16) |
InChI Key |
VZQKWDWAVGGWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)N(CC(=O)N)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the dihydropyrimidinone ring: This could be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the amino-oxoethyl group: This step might involve the reaction of the dihydropyrimidinone intermediate with an appropriate amino acid derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer, anti-viral, or anti-inflammatory activities.
Industry
Industrially, the compound could find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
N-(2-Oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS: 14631-20-0)
Structural Differences This simpler analog lacks the amino-oxoethyl side chain, consisting of a pyrimidinone ring directly linked to an acetyl group. Its molecular formula is C₆H₇N₃O₂, with a lower molecular weight (153.14 g/mol) compared to the target compound (C₈H₁₂N₆O₃; 240.22 g/mol) .
Physicochemical Properties
- Melting Point: 308°C (vs.
- Solubility : Higher lipophilicity due to reduced polarity (PSA: ~86 Ų estimated).
- Synthesis: Prepared via direct acetylation of 4-aminouracil, offering higher yields (≥98% purity) .
Thioether-Linked Pyrimidinone Acetamides
Examples :
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12)
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (5.15)
Structural Features These compounds replace the amino-oxoethyl group with a thioether (-S-) linkage and aromatic substituents (e.g., benzyl, phenoxy). The sulfur atom enhances electronegativity and may improve membrane permeability .
N-(2-Amino-2-oxoethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide (3f)
Structural Divergence This quinoline derivative replaces the pyrimidinone core with a dihydroquinoline scaffold.
Synthesis Prepared via coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 2-aminoacetamide in DMF, yielding 85% product .
Functional Relevance The quinoline core may enhance intercalation with DNA or RNA, suggesting applications in anticancer or antiviral therapies, unlike the pyrimidinone-based target compound.
2-Amino-N-(arylsulfinyl)-acetamide Derivatives
Patent Example: Inhibitors of bacterial aminoacyl-tRNA synthetase .
Key Features
- Arylsulfinyl Group : Introduces chirality and sulfoxide functionality, improving target selectivity.
- Bioactivity : Potent inhibitors of bacterial growth (MIC: <1 µg/mL for some Gram-positive pathogens).
Contrast with Target Compound The arylsulfinyl substituents enhance metabolic stability but increase synthetic complexity compared to the target compound’s simpler side chains.
Biological Activity
The compound 2-Amino-N-(2-amino-2-oxoethyl)-N-(2-oxo-1,2-dihydropyrimidin-4-yl)acetamide is a derivative of pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₇H₈N₄O₄
- Molecular Weight : 200.16 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Pyrimidine derivatives have been extensively studied for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The specific compound has shown promising results in various studies.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that certain pyrimidine compounds demonstrated potent activity against pathogenic bacteria such as E. coli and S. aureus . The presence of specific substituents on the pyrimidine ring often enhances this activity.
Anticancer Properties
Pyrimidine derivatives are also being investigated for their potential anticancer effects. Studies have shown that compounds containing the pyrimidine moiety can induce apoptosis in cancer cells by targeting various molecular pathways . The specific compound may act by inhibiting key enzymes involved in cell proliferation and survival.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial in DNA synthesis .
- DNA Interaction : Some studies suggest that this compound may interact with DNA or RNA, affecting replication and transcription processes .
- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell growth and apoptosis, contributing to its anticancer properties .
Case Studies
Several case studies have evaluated the efficacy of pyrimidine derivatives:
- Antibacterial Activity : A novel series of pyrimidines were synthesized and tested against multiple bacterial strains. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics .
- Anticancer Studies : In vitro studies demonstrated that the compound could induce apoptosis in breast cancer cell lines via CDK inhibition . This suggests potential for further development as a chemotherapeutic agent.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
